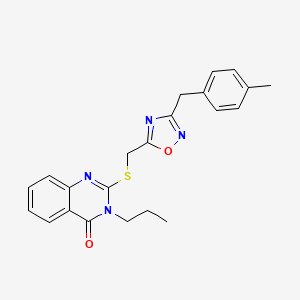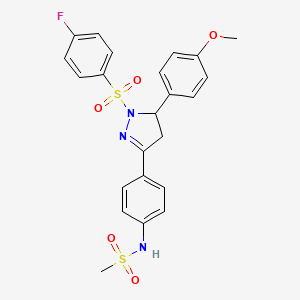![molecular formula C17H13ClN2OS2 B2958689 3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-19-8](/img/structure/B2958689.png)
3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H13ClN2OS2 and its molecular weight is 360.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound is part of a broader family of quinazolinone derivatives that have been synthesized to study their potential applications in medicine and pharmacology. For example, the synthesis and evaluation of novel quinazolinone derivatives as diuretic agents have been explored, highlighting the significance of heterocyclic combinations in enhancing expected diuretic activity (Maarouf, El‐Bendary, & Goda, 2004). Additionally, the functionalization of 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one through intramolecular electrophilic cyclization has been investigated to give various derivatives, showcasing the chemical versatility of these compounds (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Antifungal Activity
Quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone have shown promising in vitro antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Patel, Patel, & Patel, 2010). This suggests a potential application of these compounds in combating infectious diseases caused by bacteria and fungi.
Anti-inflammatory and Antitumor Activities
The synthesis of quinazolinone derivatives has been linked to the exploration of their biological activities, including anti-inflammatory and antitumor effects. For instance, new 3H-quinazolin-4-one derivatives have been synthesized and shown to possess significant antimicrobial activity, hinting at their potential use in medical treatments (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Potential as Antifolate Inhibitors
The compound's derivatives have been studied as nonclassical antifolate inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, demonstrating potential applications in cancer therapy and the treatment of bacterial infections (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c18-13-6-2-4-8-15(13)22-9-11-10-23-17-19-14-7-3-1-5-12(14)16(21)20(11)17/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQUNHLTYFAPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone](/img/structure/B2958606.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2958617.png)
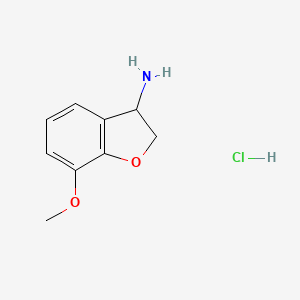
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)

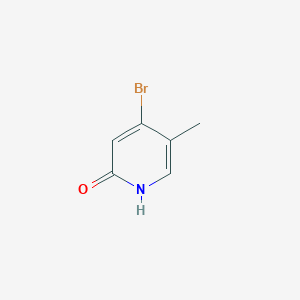
![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)
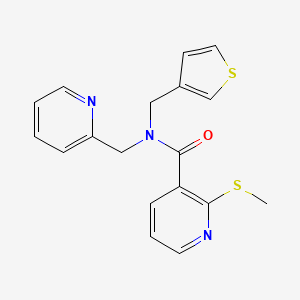
![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)
